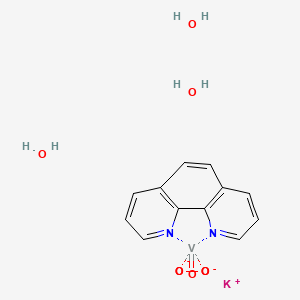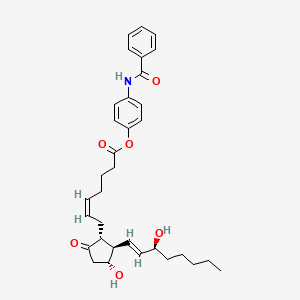
Prostaglandin E2 p-benzamidophenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prostaglandin E2 p-benzamidophenyl ester is a prostanoid . It is a crystalline derivative of Prostaglandin E2 (PGE2), which is one of the primary COX products of arachidonic acid and one of the most widely investigated prostaglandins . Its activity influences inflammation, fertility and parturition, gastric mucosal integrity, and immune modulation .
Synthesis Analysis
The synthesis of Prostaglandin E2 involves stereoselective Wittig and Horner-Wadsworth-Emmons reactions that install the head and the tail moieties of the PGE2 skeleton. The synthesis is completed using Mitsunobu azidation and peptide coupling as the key steps .
Molecular Structure Analysis
The molecular formula of Prostaglandin E2 p-benzamidophenyl ester is C33H41NO6 . The IUPAC name is (4-benzamidophenyl) (Z)-7- [(1R,2R,3R)-3-hydroxy-2- [(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Prostaglandin E2 p-benzamidophenyl ester include Wittig and Horner-Wadsworth-Emmons reactions, Mitsunobu azidation, and peptide coupling .
Physical And Chemical Properties Analysis
Prostaglandin E2 p-benzamidophenyl ester is a crystalline solid . It has a molecular weight of 547.7 g/mol . Its solubility varies with the solvent: it is soluble in DMF (65 mg/ml), DMSO (28 mg/ml), and Ethanol (6 mg/ml), but less soluble in PBS pH 7.2 (<125 µg/ml) .
Applications De Recherche Scientifique
Inflammation
Prostaglandin E2 p-benzamidophenyl ester is widely investigated for its role in inflammation. It is one of the primary COX products of arachidonic acid and its activity influences inflammation .
Fertility and Parturition
This compound has been studied for its effects on fertility and parturition. It plays a significant role in these biological processes .
Gastric Mucosal Integrity
Prostaglandin E2 p-benzamidophenyl ester is known to influence gastric mucosal integrity. It is used in research to understand the mechanisms of gastric protection and the pathogenesis of gastric ulcers .
Immune Modulation
The compound is also involved in immune modulation. It is used in research to understand how the immune system responds to various stimuli and how these responses can be modulated .
Lipid Biochemistry
As a lipid, Prostaglandin E2 p-benzamidophenyl ester is used in lipid biochemistry research. It helps in understanding the roles of lipids in various biological processes .
Cyclooxygenase Pathway
This compound is one of the primary products of the cyclooxygenase pathway of arachidonic acid metabolism. It is used in research to understand this pathway and its role in various physiological and pathological processes .
Mécanisme D'action
The effects of Prostaglandin E2 p-benzamidophenyl ester are transduced by at least four distinct receptors designated EP1, EP2, EP3, and EP4 . Affinity constants (Kd) of PGE2 for these receptors range from 1-10 nM depending on the receptor subtype and tissue . PGE2 has been shown to stimulate interleukin-8, an inflammatory cytokine that promotes the influx of neutrophils and induces remodeling of the cervical extracellular matrix, and to induce functional progesterone withdrawal .
Safety and Hazards
Orientations Futures
Prostaglandins, including Prostaglandin E2 p-benzamidophenyl ester, have been widely investigated for their roles in inflammation, fertility and parturition, gastric mucosal integrity, and immune modulation . Future research may focus on the potential role of prostaglandins produced by helminth parasites in the regulation of host–pathogen interactions, and how prostaglandins may regulate the inverse relationship between helminth infection and allergy . There may also be opportunities to develop new therapeutic options for humans experiencing Type 2 inflammatory disorders that have a significant prostaglandin‐driven component including allergic rhinitis and asthma .
Propriétés
IUPAC Name |
(4-benzamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H41NO6/c1-2-3-7-14-26(35)19-22-29-28(30(36)23-31(29)37)15-10-4-5-11-16-32(38)40-27-20-17-25(18-21-27)34-33(39)24-12-8-6-9-13-24/h4,6,8-10,12-13,17-22,26,28-29,31,35,37H,2-3,5,7,11,14-16,23H2,1H3,(H,34,39)/b10-4-,22-19+/t26-,28+,29+,31+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKOSADNQUKMKP-QFPSZITRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H41NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57790-53-1 |
Source


|
| Record name | 4-(Benzoylamino)phenyl (5Z,11α,13E,15S)-11,15-dihydroxy-9-oxoprosta-5,13-dien-1-oate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57790-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


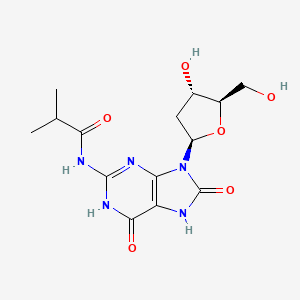
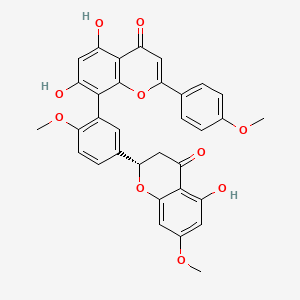
![2H,4H-4,8-Epoxy[1,3]dioxolo[4,5-d]azepine](/img/structure/B592805.png)
![N-cyclopropyl-8-[3-hydroxy-5-(2-methyloctan-2-yl)phenoxy]octanamide](/img/structure/B592808.png)

![3-[9-(2-Carboxyethyl)-14-ethenyl-22,23-bis(methoxycarbonyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,22-dodecaen-5-yl]propanoic acid](/img/structure/B592810.png)

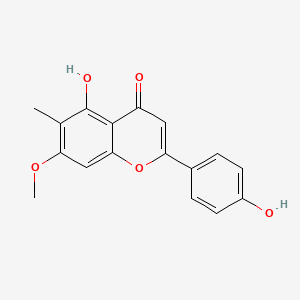
![4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-3-methoxy-2,3-dihydrofuro[3,2-g]chromen-5-one](/img/structure/B592813.png)
